molecular formula C24H14N4Na4O14S4 B15192338 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt CAS No. 74398-78-0

1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt

Cat. No.: B15192338
CAS No.: 74398-78-0
M. Wt: 802.6 g/mol
InChI Key: CQMBKZCMBKMCJT-CRSRMRDOSA-J
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Description

1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt typically involves multiple steps:

    Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.

    Sulfonation: This is followed by sulfonation to add sulfonic acid groups to the naphthalene ring.

    Amination: The nitro groups are then reduced to amino groups.

    Diazotization: The amino groups are diazotized to form diazonium salts.

    Coupling Reaction: Finally, the diazonium salts are coupled with other aromatic compounds to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Sulfuric acid, chlorosulfonic acid.

Major Products

    Oxidation: Formation of nitroso compounds and sulfonic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include aromatic compounds that can participate in coupling reactions. The pathways involved often include electron transfer processes, leading to the formation of colored products.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitrophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt
  • 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-3-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt

Uniqueness

The unique combination of nitro, sulfonic acid, and azo groups in 1,3-Naphthalenedisulfonic acid, 6-amino-5-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, sodium salt gives it distinct chemical properties, making it particularly useful in applications requiring vibrant colors and specific reactivity.

Properties

CAS No.

74398-78-0

Molecular Formula

C24H14N4Na4O14S4

Molecular Weight

802.6 g/mol

IUPAC Name

tetrasodium;6-amino-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H18N4O14S4.4Na/c25-20-8-7-18-19(11-17(43(31,32)33)12-23(18)46(40,41)42)24(20)27-26-15-5-3-13(21(9-15)44(34,35)36)1-2-14-4-6-16(28(29)30)10-22(14)45(37,38)39;;;;/h1-12H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4/b2-1+,27-26?;;;;

InChI Key

CQMBKZCMBKMCJT-CRSRMRDOSA-J

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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